molecular formula C18H22 B155905 2,3-Dimethyl-2,3-diphenylbutane CAS No. 1889-67-4

2,3-Dimethyl-2,3-diphenylbutane

Cat. No.: B155905
CAS No.: 1889-67-4
M. Wt: 238.4 g/mol
InChI Key: HGTUJZTUQFXBIH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2,3-diphenylbutane is a useful research compound. Its molecular formula is C18H22 and its molecular weight is 238.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radical-Mediated Graft Addition and Polymer Modification

2,3-Dimethyl-2,3-diphenylbutane, also known as bicumene, is utilized in the thermolysis process to initiate radical-mediated graft addition of vinyltriethoxysilane (VTEOS) to polyethylene. This process enhances grafting rates and yields, and produces alkoxysilane-modified polymers that cure efficiently upon exposure to moisture without significant increases in molecular weight (Parent, Wu, Sengupta, & Jackson, 2006).

Flame Retardant Synergist

As a flame retardant synergist, this compound (DMDPB) is blended with decabromodiphenyl oxide and polypropylene to elevate the fireproofing level of polypropylene to FV-0. Additionally, it serves as a grafting catalyst to graft maleic anhydride onto polypropylene and as a crosslinking initiator in the preparation of crosslinked polyethylene (Shen Xiao, 2001).

Ultraviolet Crosslinking

This compound is employed as a free radical initiator in the ultraviolet crosslinking of polyethylene. This method has shown that DMDPB has a strong capability for initiating crosslinking compared to other initiators (Gong Yan, 2003).

Carbocation Stability Studies

The relative stabilities of isomeric carbocations, including 3-R-2,3-diphenylbutan-2-yl cations, were determined using density functional theory. This study provides insights into the impact of substituents on the stability of these carbocations (Genaev & Shubin, 2011).

Formation of Optically Active 2,3-Diphenylbutane

The transformation of optically active 1-phenylethyl chloride or bromide with alkali metals in liquid ammonia yields optically active 2,3-diphenylbutane. This process is significant for understanding carbanion chemistry and the absolute configurations of the resultant compounds (Verkade, Vries, & Wepster, 2010).

Oxidation Stabilization of Coal Tar Pitch

This compound significantly enhances the oxidation stabilization of coal tar pitch, an important step in the production of pitch-based carbon fibers and composites. Its radical-induced oxidation strategy notably increases the free radical concentration, promoting crosslinking reactions and improving the overall performance of the pitch-based materials (Zhang, Guan, Wu, Wang, Wang, & Li, 2021).

Mechanism of Action

Target of Action

The primary target of 2,3-Dimethyl-2,3-diphenylbutane, also known as Dicumene or Bicumene , is polymeric materials such as polyethylene . It acts as a reactive plasticizer and flame retardant synergist .

Mode of Action

This compound initiates the radical-mediated graft addition of vinyltriethoxysilane (VTEOS) to polyethylene . The thermolysis of this compound at temperatures ranging from 220 to 310°C generates cumyl radicals . These radicals are capable of direct hydrogen atom abstraction at levels sufficient to sustain a graft propagation sequence of high kinetic chain length .

Biochemical Pathways

The interaction of oxygen with cumyl radicals can lead to oxidation of the initiator and the hydrocarbon substrate . This enhances the macroradical population, improving grafting rates and yields . The process can induce fragmentation of high-density polyethylene (HDPE) and low-density polyethylene (LDPE), counteracting the effects of radical combination on melt viscosity .

Result of Action

The action of this compound results in the production of alkoxysilane-modified polymers that moisture-cure efficiently . This is achieved without incurring the undesirable increases in molecular weight that accompany conventional grafting processes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen . The compound is thermally stable, and its decomposition is initiated at high temperatures (220 to 310°C) . The presence of oxygen enhances the macroradical population, thereby improving grafting rates and yields .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The global 2,3-Dimethyl-2,3-diphenylbutane market was estimated at USD XX million in 2019 and is forecasted to reach USD XXX million by 2025, with a CAGR of xx% during the 2019-2025 . This suggests that there is a growing interest and potential for increased use of this compound in various applications.

Biochemical Analysis

Biochemical Properties

It is known that Diallyl orthophthalate (DAOP), a reactive plasticizer, is initiated by 2,3-Dimethyl-2,3-diphenylbutane for improving polyphenylene oxide (PPO) processing . This suggests that this compound may interact with certain enzymes or proteins to initiate this process.

Cellular Effects

Given its role in the processing of PPO, it is plausible that it may influence cellular functions related to this process .

Molecular Mechanism

It is known to be involved in the initiation of DAOP, a reactive plasticizer, for improving PPO processing . This suggests that it may interact with certain biomolecules and potentially influence gene expression related to this process.

Metabolic Pathways

Given its role in the initiation of DAOP for PPO processing , it may interact with enzymes or cofactors related to this pathway.

Properties

IUPAC Name

(2,3-dimethyl-3-phenylbutan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTUJZTUQFXBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062043
Record name 1,1'-(1,1,2,2-Tetramethylethylene)dibenzene
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Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
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CAS No.

1889-67-4
Record name 2,3-Dimethyl-2,3-diphenylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1889-67-4
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Record name Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicumene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34859
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Record name Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-(1,1,2,2-Tetramethylethylene)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(1,1,2,2-tetramethylethylene)dibenzene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.972
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Record name Dicumene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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